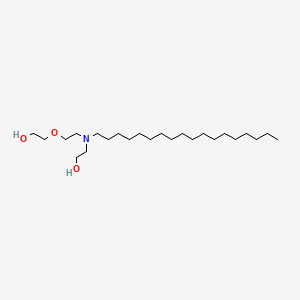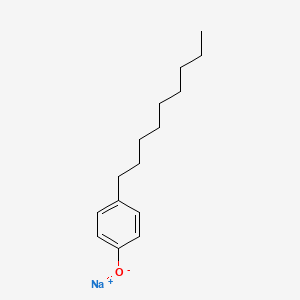
Aluminium methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C3H9AlO3 It is a derivative of methanol and aluminium, where aluminium is bonded to three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium methanolate can be synthesized through the reaction of aluminium with methanol. The reaction typically involves the use of an aluminium source, such as aluminium powder or aluminium chloride, and methanol under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium with methanol in large reactors. The process involves heating the mixture to facilitate the reaction and then purifying the product through distillation or crystallization. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and methanol.
Hydrolysis: In the presence of water, it hydrolyzes to form aluminium hydroxide and methanol.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Other Ligands: For substitution reactions, various ligands such as halides or organic groups can be used.
Major Products Formed:
Oxidation: Aluminium oxide and methanol.
Hydrolysis: Aluminium hydroxide and methanol.
Substitution: Depending on the substituent, various aluminium compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Aluminium methanolate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of aluminium methanolate involves its ability to donate methoxy groups and form coordination complexes with other molecules. This property makes it useful as a catalyst and in the formation of various aluminium-based materials. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Vergleich Mit ähnlichen Verbindungen
Aluminium Ethoxide: Similar to aluminium methanolate but with ethoxy groups instead of methoxy groups.
Aluminium Isopropoxide: Contains isopropoxy groups and is used in similar applications.
Aluminium Butoxide: Contains butoxy groups and is used in the synthesis of aluminium-based materials.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes. Its properties make it particularly useful in applications where methanol is a preferred solvent or reactant.
Eigenschaften
CAS-Nummer |
865-31-6 |
|---|---|
Molekularformel |
C3H9AlO3 |
Molekulargewicht |
120.08 g/mol |
IUPAC-Name |
aluminum;methanolate |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
Kanonische SMILES |
C[O-].C[O-].C[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


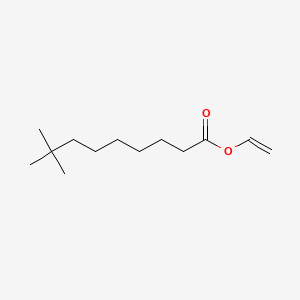
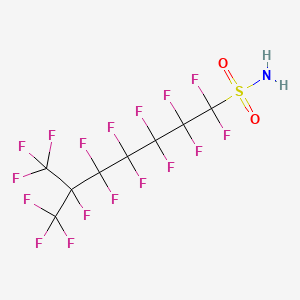
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
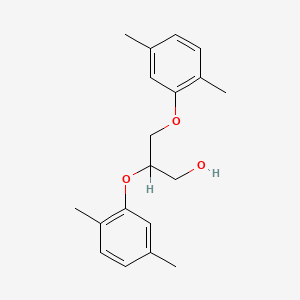
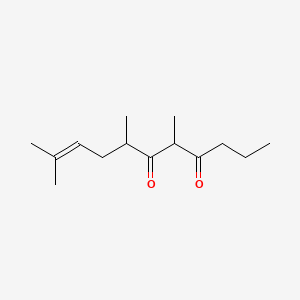
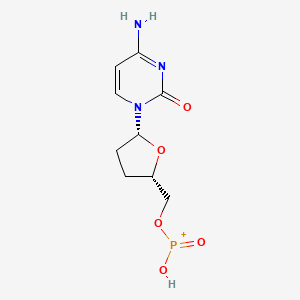
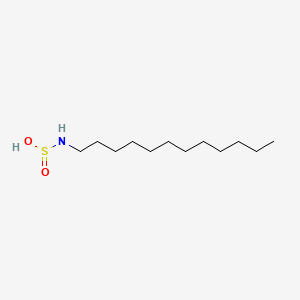
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
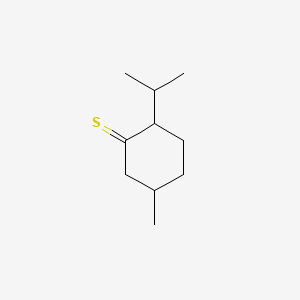
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

